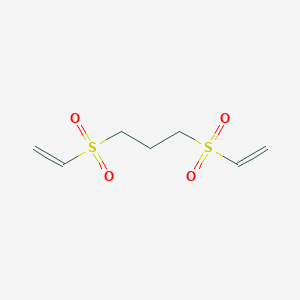

Propane, 1,3-bis(ethenylsulfonyl)-

Description

Properties

CAS No. |

41187-15-9 |

|---|---|

Molecular Formula |

C7H12O4S2 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

1,3-bis(ethenylsulfonyl)propane |

InChI |

InChI=1S/C7H12O4S2/c1-3-12(8,9)6-5-7-13(10,11)4-2/h3-4H,1-2,5-7H2 |

InChI Key |

IJHAYXRIEZHHSC-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CCCS(=O)(=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Proteomics Research

One of the primary applications of propane, 1,3-bis(ethenylsulfonyl)- is in proteomics research , where it acts as a cross-linking agent . Cross-linking agents are crucial for studying protein-protein interactions, which are essential for understanding cellular processes and disease mechanisms.

Advantages:

- Forms stable complexes between proteins.

- Allows for detailed analysis of protein interactions.

Limitations:

- Potential toxicity and reactivity can complicate experimental conditions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its dual vinylsulfonyl groups. This characteristic allows it to participate in various reactions, making it valuable for developing new materials and coatings.

Applications:

- Synthesis of polymers and copolymers.

- Development of novel materials with specific properties.

Polymer Chemistry

In polymer chemistry, propane, 1,3-bis(ethenylsulfonyl)- is utilized to create thiol-vinyl sulfone network polymers . These polymers exhibit unique properties that make them suitable for various applications.

Key Features:

- High functional group conversion.

- Uniform network structure.

Case Study:

A study demonstrated the synthesis of glassy polymer networks using highly reactive vinyl sulfone monomers. The resulting materials showed potential applications in:

- Dental materials

- Protective coatings

- Optical devices

- Energy-absorbing materials

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(vinylsulfonyl)propan-2-ol | Sulfonyl-based polymer | Used as a cross-linking agent in proteomics |

| Bis(vinylsulfonyl)methane | Sulfonyl-based polymer | Simpler structure; used in similar polymerizations |

| Vinyl sulfone | Monofunctional sulfone | Less complex; serves as a precursor |

| 1,3-Bis(hydroxyethylsulfonyl)-2-propanol | Hydroxy-substituted | Contains hydroxyl groups; different reactivity |

Material Science

The compound's reactivity allows it to be used in the formulation of advanced materials. Its application in creating coatings with enhanced durability and chemical resistance is noteworthy.

Applications:

- Protective coatings for industrial surfaces.

- Development of adhesives with superior bonding properties.

Comparison with Similar Compounds

Key Physical Properties:

- Density : 1.379 g/cm³

- Boiling Point : 554.7°C (at 760 mmHg)

- Vapor Pressure : 0 mmHg at 25°C

- Hazards : Irritating to eyes, skin, and respiratory system (R36/37/38) .

Comparison with Similar Compounds

Structural and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 1,3-Bis(ethenylsulfonyl)propanol | 67006-32-0 | C₇H₁₂O₅S₂ | Ethenylsulfonyl (-SO₂-CH=CH₂), -OH | Propane backbone with sulfonyl and hydroxyl |

| 1,3-Bis(methylthio)propane | 24949-35-7 | C₅H₁₂S₂ | Methylthio (-S-CH₃) | Propane with thioether linkages |

| 1,3-Bis(2-chloroethylthio)propane | 63905-10-2 | C₇H₁₄Cl₂S₂ | Chloroethylthio (-S-CH₂CH₂Cl) | Propane with Cl-substituted thioethers |

| 1,3-Bis(trichlorosilyl)propane | 18171-50-1 | C₃H₆Cl₆Si₂ | Trichlorosilyl (-SiCl₃) | Propane with silicon and chlorine groups |

| 1,3-Propane sultone | 1120-71-4 | C₃H₆O₃S | Cyclic sulfonate ester | Five-membered ring (sultone structure) |

Physical and Chemical Properties

Research Findings and Key Differences

- Reactivity : The ethenylsulfonyl groups in the target compound enable unique polymerization pathways compared to thioethers or sultones. Its hydroxyl group further allows hydrogen bonding, enhancing material properties in polymers .

- Toxicity: Unlike 1,3-Bis(2-chloroethylthio)propane or propane sultone, the target compound lacks carcinogenic classification but requires standard irritant precautions .

- Regulatory Landscape: The polymer derived from the target compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its industrial relevance .

Preparation Methods

Reaction Mechanism and Conditions

Propane-1,3-diol reacts with two equivalents of vinylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl byproducts, driving the reaction to completion. The general equation is:

Key parameters include:

Industrial Adaptations

Large-scale production substitutes pyridine with cost-effective bases like sodium bicarbonate, though this requires extended reaction times (24–48 hours). Continuous-flow reactors improve heat dissipation and reduce byproduct formation, achieving yields up to 82%.

Thiol-Ene Click Chemistry

Thiol-ene reactions offer a modular approach, leveraging the radical-mediated addition of thiols to vinyl sulfones. While less common for this specific compound, the method is valuable for functionalized derivatives.

Procedure Overview

-

Synthesis of 1,3-propanedithiol : Reacting propane-1,3-diol with thiourea in acidic conditions.

-

Radical Addition : Combining 1,3-propanedithiol with excess vinyl sulfone under UV light (λ = 365 nm) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone):

Advantages and Limitations

-

Advantages : High atom economy (90–95%) and stereoselectivity.

-

Limitations : Requires stringent oxygen-free conditions and specialized equipment.

Sulfur Dioxide Insertion via Michael Addition

A less conventional route involves the Michael addition of sulfur dioxide to divinyl compounds. This method, detailed in a 2023 Journal of Organic Chemistry study, proceeds via a three-component reaction.

Reaction Scheme

-

Base-Catalyzed Addition : Divinyl ether reacts with sodium sulfite in aqueous medium:

-

Acidification and Dehydration : Treating the intermediate with concentrated HCl yields the target compound:

Yield Optimization

-

pH Control : Maintaining pH 9–10 during the addition step prevents premature acidification.

-

Catalyst : Adding tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.

Comparative Analysis of Preparation Methods

The table below summarizes critical metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 98 | High | 120 |

| Thiol-Ene Reaction | 90 | 95 | Moderate | 250 |

| Sulfur Dioxide Insertion | 65 | 92 | Low | 180 |

Key Findings :

-

Nucleophilic Substitution dominates industrial settings due to cost-effectiveness and scalability.

-

Thiol-Ene Chemistry , while efficient, is limited by high reagent costs and photoinitiator requirements.

-

Sulfur Dioxide Insertion remains exploratory, with potential for optimization in academic contexts.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. Answer :

- Synthetic Routes : The compound is typically synthesized via sulfonylation of propane derivatives. For example, propane-1,3-diol may react with vinylsulfonyl chloride under basic conditions (e.g., NaOH in THF) to introduce sulfonyl groups.

- Optimization :

- Temperature : Elevated temperatures (~60–80°C) enhance reactivity but must stay below the compound’s decomposition point (554.7°C) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Basic Research: What spectroscopic and analytical techniques are critical for characterizing 1,3-bis(ethenylsulfonyl)propane?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ and O-H stretches (broad, ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 240.3 (M⁺) confirms molecular weight .

- X-ray Diffraction (XRD) : For crystal structure determination (if crystalline), analyze bond angles and hydrogen-bonding networks (e.g., compare with MOF structural methods in ).

Advanced Research: How can computational chemistry predict the reactivity of 1,3-bis(ethenylsulfonyl)propane in cross-coupling reactions?

Q. Answer :

- Density Functional Theory (DFT) : Model the electron density distribution to identify reactive sites. For example:

- Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attacks to the ethenyl carbons.

- Calculate activation energies for proposed reaction pathways (e.g., Michael additions) .

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in solvents like DMSO .

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced Research: How to resolve contradictions in reported thermal stability data for this compound?

Q. Answer :

- Contradiction Source : Discrepancies may arise from impurities or varying experimental setups (e.g., open vs. closed systems).

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to measure decomposition onset temperature. A sharp mass loss near 554.7°C indicates purity .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting at 289.3°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases during decomposition to detect byproducts (e.g., SO₂) .

- Standardization : Use certified reference materials and replicate conditions across labs .

Advanced Research: What strategies mitigate the compound’s irritant properties during handling?

Q. Answer :

- Safety Protocols :

- Alternative Handling : Encapsulate the compound in cyclodextrins or polymeric matrices to reduce volatility and direct contact .

Advanced Research: How does hydrogen bonding influence the compound’s crystallinity and solubility?

Q. Answer :

- Hydrogen Bond Analysis :

- The hydroxyl group (-OH) forms intramolecular H-bonds with sulfonyl oxygen, reducing solubility in nonpolar solvents.

- Intermolecular H-bonds (e.g., between adjacent molecules) promote crystallinity. Verify via XRD (compare with MOF chain structures in ).

- Solubility Optimization :

Advanced Research: What role does 1,3-bis(ethenylsulfonyl)propane play in designing functional polymers?

Q. Answer :

- Crosslinking Agent : The ethenylsulfonyl groups undergo radical or thermal polymerization, forming rigid networks.

- Application Example : Incorporate into hydrogels for controlled drug delivery. Optimize crosslink density by varying monomer ratios .

- Mechanical Properties : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and elasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.